molecular formula C5H4ClNS B8638905 2-(Chlorosulfanyl)pyridine CAS No. 59089-57-5

2-(Chlorosulfanyl)pyridine

Cat. No. B8638905
CAS RN: 59089-57-5
M. Wt: 145.61 g/mol
InChI Key: LPSGLVVLTUUMIZ-UHFFFAOYSA-N
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Patent
US04340535

Procedure details

2.4 g of 2-pyridine sulfenyl chloride are dissolved in 40 ml of methylene chloride, and a solution of 1.75 g of 3-mercaptopropionic acid in 10 ml of methylene chloride is added slowly, whilst stirring and cooling with an ice bath. When the addition is complete, the mixture is stirred at ambient temperature for 15 hours. 50 ml of water are added and the pH is brought to 4.5 by adding 1 N sodium hydroxide solution. The organic phase is separated off and dried over sodium sulphate and the solvent is evaporated off to dryness. An oily product remains and this crystallises (1.8 g). It is purified by dissolution in 16.8 ml of a 0.5 M aqueous solution of sodium bicarbonate. Activated charcoal is added, the solution is filtered and the expected product is then precipitated by adding concentrated acetic acid (0.5 ml) so as to bring the pH to between 3 and 3.5. The precipitate is filtered off and dried under high vacuum and a solid (1.3 g), melting point (capillary method): 62°-64° C., is obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7]Cl.[SH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].O.[OH-].[Na+]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)SCl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at ambient temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off to dryness
CUSTOM
Type
CUSTOM
Details
this crystallises (1.8 g)
CUSTOM
Type
CUSTOM
Details
It is purified by dissolution in 16.8 ml of a 0.5 M aqueous solution of sodium bicarbonate
ADDITION
Type
ADDITION
Details
Activated charcoal is added
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
the expected product is then precipitated
ADDITION
Type
ADDITION
Details
by adding concentrated acetic acid (0.5 ml) so as
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
62°-64° C., is obtained

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)SSCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.